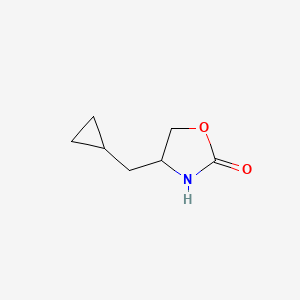
4-(Cyclopropylmethyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
4-(Cyclopropylmethyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Cyclopropylmethyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 155.19 g/mol. The oxazolidinone ring structure is known for its role in various pharmacological activities, particularly as a scaffold for drug development.
Antimicrobial Properties
Research indicates that oxazolidinone derivatives exhibit notable antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The mechanism often involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound A | MRSA | 0.5 µg/mL | Protein Synthesis Inhibition |
| Compound B | E. faecium | 1.0 µg/mL | Protein Synthesis Inhibition |
| Compound C | Streptococcus | 0.25 µg/mL | Protein Synthesis Inhibition |
Anticancer Properties
This compound has also been studied for its potential anticancer properties. Similar compounds have demonstrated antiproliferative activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Effects on Cancer Cells
In a study focusing on breast cancer cell lines (e.g., MDA-MB-231), modifications to the oxazolidinone structure significantly enhanced anticancer activity. Substituents on the cyclopropyl group were found to increase binding affinity to key cellular targets involved in tumor growth.
Table 2: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D | MDA-MB-231 | 5.0 | Apoptosis Induction |
| Compound E | A549 | 10.0 | Cell Cycle Arrest |
| Compound F | HeLa | 7.5 | Apoptosis Induction |
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with molecular targets:
- Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts protein synthesis in bacteria.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways leading to cell death.
- Cell Cycle Modulation : It influences cell cycle checkpoints, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has revealed that modifications to the oxazolidinone ring and substituents can significantly impact biological activity. For example:
- Halogen Substitutions : Introduction of halogens on the cyclopropyl group improves binding affinity and enhances antimicrobial efficacy.
- Alkyl Chain Variations : Variations in the length and branching of alkyl chains can modulate lipophilicity and bioavailability.
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-8-6(4-10-7)3-5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMKGGFRIAKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2COC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















